molecular formula C21H21N B14716322 Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- CAS No. 20676-79-3

Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)-

Cat. No.: B14716322
CAS No.: 20676-79-3
M. Wt: 287.4 g/mol
InChI Key: PMOOWLLUDONVHK-UHFFFAOYSA-N
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Description

Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- is an organic compound with the molecular formula C21H21N. It is also known by its CAS number 20676-79-3. This compound is characterized by its aromatic structure, which includes a benzenamine core substituted with three methyl groups. It is a derivative of aniline and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- typically involves the reaction of 3-methylaniline with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)- is unique due to its trisubstituted aromatic structure, which imparts distinct chemical and physical properties. This compound’s multiple methyl groups enhance its hydrophobicity and influence its reactivity compared to other aniline derivatives .

Properties

CAS No.

20676-79-3

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

3-methyl-N,N-bis(3-methylphenyl)aniline

InChI

InChI=1S/C21H21N/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3

InChI Key

PMOOWLLUDONVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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